molecular formula C22H23ClN4O4S B305568 methyl 2-chloro-5-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-chloro-5-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B305568
M. Wt: 475 g/mol
InChI Key: NOEOPPPACUKIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as MCTB, and it belongs to the class of triazole derivatives.

Scientific Research Applications

MCTB has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. MCTB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MCTB has been shown to possess anti-microbial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of MCTB is not fully understood. However, it is believed to exert its anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. MCTB has been shown to inhibit the expression of various oncogenes and upregulate the expression of tumor suppressor genes. Additionally, MCTB has been found to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. The anti-inflammatory activity of MCTB is believed to be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. MCTB has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
MCTB has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including topoisomerase II and thioredoxin reductase. Additionally, MCTB has been shown to inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase. This suggests that MCTB may have potential as an antioxidant agent.

Advantages and Limitations for Lab Experiments

One of the advantages of MCTB is that it exhibits potent anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further scientific research. However, one of the limitations of MCTB is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on MCTB. One potential direction is to further investigate its anti-tumor activity and explore its potential as a chemotherapeutic agent. Another potential direction is to investigate its anti-inflammatory activity and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MCTB and its potential applications in other areas of research, such as antioxidant therapy.

Synthesis Methods

MCTB can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzyl chloride with 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. This reaction produces 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol-2-yl chloride. The second step involves the reaction of this intermediate with methyl 2-chloro-5-amino benzoate in the presence of a base such as triethylamine. This reaction produces MCTB.

properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475 g/mol

IUPAC Name

methyl 2-chloro-5-[[2-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H23ClN4O4S/c1-4-27-19(11-14-5-8-16(30-2)9-6-14)25-26-22(27)32-13-20(28)24-15-7-10-18(23)17(12-15)21(29)31-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,28)

InChI Key

NOEOPPPACUKIFZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)CC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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